Integrin Antagonists 27
Overview
Description
Integrin Antagonists 27 is a small molecule that functions as an antagonist to the integrin αvβ3 receptor. This compound has shown significant potential as an anticancer agent due to its high binding affinity and ability to inhibit integrin-mediated cell adhesion and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Integrin Antagonists 27 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions: Integrin Antagonists 27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Integrin Antagonists 27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Investigated for its role in inhibiting cancer cell proliferation and metastasis.
Medicine: Explored as a potential therapeutic agent for treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new anticancer drugs and integrin-targeted therapies
Mechanism of Action
Integrin Antagonists 27 exerts its effects by binding to the integrin αvβ3 receptor, thereby inhibiting its interaction with extracellular matrix proteins. This disruption of integrin-mediated signaling pathways leads to reduced cell adhesion, migration, and proliferation. The compound specifically targets the ligand-binding domain of the integrin receptor, preventing the activation of downstream signaling cascades involved in cancer progression and metastasis .
Comparison with Similar Compounds
Abciximab: An antibody fragment that targets the integrin αIIbβ3 receptor.
Eptifibatide: A small-molecule inhibitor of the integrin αIIbβ3 receptor.
Tirofiban: Another small-molecule inhibitor of the integrin αIIbβ3 receptor.
Uniqueness: Integrin Antagonists 27 is unique due to its high binding affinity for the integrin αvβ3 receptor and its ability to inhibit multiple integrin-mediated pathways. Unlike other integrin antagonists that primarily target the αIIbβ3 receptor, this compound specifically targets the αvβ3 receptor, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCKKLXERBMNHP-MOSHPQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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